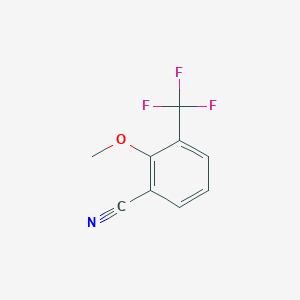

2-Methoxy-3-(trifluoromethyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

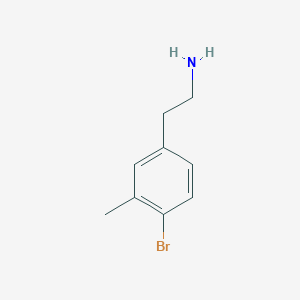

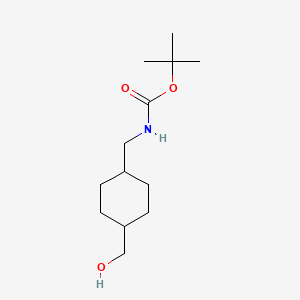

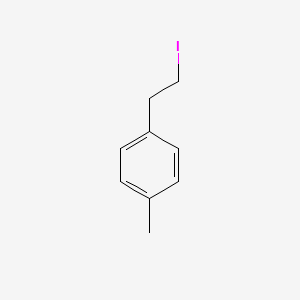

2-Methoxy-3-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C9H6F3NO and a molecular weight of 201.15 . It is also known by other names such as 3-Cyano-2-methoxybenzotrifluoride, 2-Cyano-6-(trifluoromethyl)anisole, and 3-(Trifluoromethyl)-o-anisonitrile .

Molecular Structure Analysis

The InChI code for 2-Methoxy-3-(trifluoromethyl)benzonitrile is 1S/C9H6F3NO/c1-14-8-6(5-13)3-2-4-7(8)9(10,11)12/h2-4H,1H3 . This indicates that the molecule consists of a benzene ring substituted with a methoxy group (OCH3), a trifluoromethyl group (CF3), and a nitrile group (CN).Physical And Chemical Properties Analysis

2-Methoxy-3-(trifluoromethyl)benzonitrile is a liquid at ambient temperature . It has a boiling point of 103-105°C .Wissenschaftliche Forschungsanwendungen

Photoinduced Reactions : A study by Gilgen et al. (1975) investigated photoinduced reactions of certain azirines with carboxylate esters. They found that these reactions produced various heterocycles, including 5-alkoxy-3-oxazolines, by regiospecific addition of ester carbonyl groups to azirine-derived benzonitrile-methylide dipoles. This research is essential for understanding the chemical behavior of benzonitrile derivatives under light irradiation (Gilgen et al., 1975).

Polymer Chemistry : Chang and Miller (1987) conducted spectroscopic studies on bipolarons formed from oligomerized 3-methoxythiophene, which was polymerized and then reduced. The solubility of these oligomers in various solvents, including benzonitrile, makes them a model for studying reactions of insoluble polythiophenes (Chang & Miller, 1987).

Catalysis and Synthesis : Kubota and Rice (1998) examined the palladium-catalyzed cyanation of aryl triflates by zinc cyanide using 2-methoxyphenyl trifluoromethanesulfonate. This method proved effective for synthesizing various benzonitriles, highlighting the role of 2-methoxy-3-(trifluoromethyl)benzonitrile derivatives in organic synthesis (Kubota & Rice, 1998).

Solar Cell Research : A study by Latini et al. (2014) demonstrated the beneficial effect of benzonitrile as an electrolyte solvent in Dye Sensitized Solar Cells (DSSCs). They found that benzonitrile-based electrolytes ensure long-term stability and efficiency in DSSCs, highlighting the potential application of benzonitrile derivatives in solar energy technology (Latini et al., 2014).

Photodynamic Therapy Applications : Dilber et al. (2019) synthesized novel phthalocyanine compounds with benzonitrile derivatives. They studied the photochemical and photophysical properties of these compounds for potential photodynamic therapy applications, an area of growing interest in medical research (Dilber et al., 2019).

Battery Technology : Huang et al. (2014) used 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive in high voltage lithium-ion batteries. They found that this additive significantly improved the cyclic stability of the battery, underlining the importance of benzonitrile derivatives in advancing battery technology (Huang et al., 2014).

Safety And Hazards

The compound is considered hazardous and has been assigned the GHS06 pictogram . The hazard statements associated with it are H302+H332 (harmful if swallowed or inhaled), H311 (toxic in contact with skin), H315 (causes skin irritation), and H319 (causes serious eye irritation) . Precautionary measures include avoiding breathing dust, vapor, mist, or gas, and not getting the compound in eyes, on skin, or on clothing .

Eigenschaften

IUPAC Name |

2-methoxy-3-(trifluoromethyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c1-14-8-6(5-13)3-2-4-7(8)9(10,11)12/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMXXEWVOOQVAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1C(F)(F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-3-(trifluoromethyl)benzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1319468.png)

![8-Chloro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319473.png)

![N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B1319494.png)